2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N/c1-5(2-3-9)4-6(5,7)8/h2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGHQWOTMDJLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
mechanism of dichlorocyclopropanation of 2-methyl-2-propenenitrile
An In-depth Technical Guide to the Dichlorocyclopropanation of 2-Methyl-2-propenenitrile
Foreword: The Synthetic Utility of Gem-Dichlorocyclopropanes
The cyclopropane ring, a strained three-membered carbocycle, is a valuable motif in organic synthesis and is present in numerous biologically active molecules.[1] The introduction of two chlorine atoms onto a single carbon of this ring—a gem-dihalocyclopropane—imparts unique reactivity, rendering these structures powerful intermediates for further chemical transformations. The dichlorocyclopropanation of alkenes, a reaction pioneered in its modern form by William von Eggers Doering in 1954, remains a cornerstone of synthetic chemistry for accessing these versatile building blocks.[2][3]
This guide provides a detailed examination of the mechanism and practical execution of the dichlorocyclopropanation reaction as applied to 2-methyl-2-propenenitrile (methacrylonitrile).[4] We will explore the generation of the critical reactive intermediate, dichlorocarbene, the mechanism of its concerted cycloaddition, and the field-proven methodologies, such as phase-transfer catalysis, that enable this transformation to be carried out with high efficiency.
Part 1: Generation of the Reactive Intermediate: Dichlorocarbene
The reaction hinges on the in situ generation of dichlorocarbene (:CCl₂), a highly reactive and transient species.[2][5] A carbene is a neutral molecule containing a divalent carbon atom with only six valence electrons, making it highly electrophilic.[5][6] The most common and cost-effective method for generating dichlorocarbene in a laboratory setting involves the reaction of chloroform (CHCl₃) with a strong base.[7][8]
The mechanism proceeds in two distinct steps:
-
Deprotonation: A strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts the relatively acidic proton from chloroform. This creates a trichloromethanide anion (:CCl₃⁻).[9][10][11]
-
Alpha-Elimination: The unstable trichloromethanide anion spontaneously expels a chloride ion (Cl⁻). This elimination from the same carbon atom (an alpha-elimination) results in the formation of singlet dichlorocarbene (:CCl₂).[5][10]
The resulting dichlorocarbene has an sp²-hybridized carbon atom with a vacant p-orbital and a lone pair of electrons in an sp² orbital, which dictates its subsequent reactivity with nucleophilic alkenes.[5][9]
Part 2: The Challenge of Biphasic Systems: Phase-Transfer Catalysis (PTC)
A significant practical challenge arises from the mutual insolubility of the reactants. The strong base (NaOH or KOH) resides in an aqueous phase, while the chloroform and the alkene substrate (2-methyl-2-propenenitrile) are in an organic phase. Without intervention, the reaction is limited to the slow interface between the two layers.[12][13]
To overcome this, Phase-Transfer Catalysis (PTC) is employed. A phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium bromide (BTEAB), possesses both hydrophilic (the charged ammonium head) and lipophilic (the organic alkyl groups) properties.[2][14]
The catalyst facilitates the reaction by transporting the hydroxide anion (OH⁻) from the aqueous phase into the organic phase as a lipophilic ion pair (Q⁺OH⁻).[14] This allows the deprotonation of chloroform to occur within the organic phase, generating dichlorocarbene in immediate proximity to the alkene, thereby dramatically increasing the reaction rate and preventing the carbene from being rapidly hydrolyzed by water.[12][13]
Part 3: The Core Mechanism: [1+2] Cycloaddition
Once generated in the organic phase, the electrophilic dichlorocarbene rapidly reacts with the nucleophilic π-bond of 2-methyl-2-propenenitrile.[5] The reaction is a concerted [1+2] cycloaddition , meaning the two new carbon-carbon single bonds that form the cyclopropane ring are created in a single, simultaneous step without the formation of any intermediates.[10][15]
This concerted mechanism has a critical stereochemical consequence: the reaction is stereospecific .[9][11] The geometric arrangement of the substituents on the alkene is perfectly retained in the cyclopropane product.[10] For 2-methyl-2-propenenitrile, which has a methyl and a nitrile group attached to the same carbon of the double bond, the addition of dichlorocarbene occurs from one face of the double bond, resulting in the formation of a single product: 1-cyano-1-methyl-2,2-dichlorocyclopropane .
Part 4: Quantitative Data & Reaction Parameters
The efficiency of the dichlorocyclopropanation is sensitive to several experimental variables. Kinetic studies on similar substrates reveal key trends that guide protocol design.[13][16]
| Parameter | Typical Range/Value | Rationale & Field Insights |
| Stirring Speed | >600 rpm | In a biphasic system, the reaction rate is often limited by the interfacial surface area. Increasing agitation up to a certain point (~600-800 rpm) maximizes this interface, ensuring the rate is governed by chemical kinetics, not mass transfer.[16] |
| Base Concentration | 30-50% (w/w) NaOH | A high concentration of base is required to effectively deprotonate chloroform.[12][17] However, excessively high concentrations can sometimes lead to decreased rates, possibly due to changes in interfacial properties.[17] |
| Catalyst Loading | 0.5 - 2.0 mol% | A small, catalytic amount is sufficient. The rate increases with catalyst concentration up to a point, after which it may plateau as the formation of an organic-phase emulsion can occur.[13] |
| Temperature | 30 - 50 °C | The reaction is typically exothermic. Moderate heating can increase the rate, but excessive temperatures can lead to decomposition of the carbene and unwanted side reactions. An activation energy of ~16 kcal/mol has been reported for similar substrates.[16] |
| Solvent | Chloroform (reagent), or co-solvent like Dichloromethane | Chloroform often serves as both the carbene precursor and the organic solvent. In some cases, an inert co-solvent like dichloromethane is used. |
| Expected Yield | >80% | With optimized conditions using phase-transfer catalysis, yields for dichlorocyclopropanation of activated alkenes are generally high.[13] |
Part 5: Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis of 1-cyano-1-methyl-2,2-dichlorocyclopropane.
Safety Precaution: Chloroform is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood. Concentrated sodium hydroxide is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Materials:
-
2-Methyl-2-propenenitrile (Methacrylonitrile)
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium Bromide (BTEAB)
-
Dichloromethane (DCM)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-methyl-2-propenenitrile (e.g., 0.1 mol), chloroform (100 mL), and benzyltriethylammonium bromide (e.g., 0.002 mol).
-
Base Preparation: Separately, prepare a 50% (w/w) aqueous solution of sodium hydroxide by carefully dissolving NaOH pellets in deionized water (caution: exothermic). Allow the solution to cool to room temperature.
-
Reaction Initiation: Begin vigorous stirring of the organic mixture (~600-800 rpm). Slowly add the cooled NaOH solution via the dropping funnel over a period of 30-45 minutes. An increase in temperature is expected; maintain the reaction temperature between 40-45 °C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 45 °C for 2-3 hours. The reaction progress can be monitored by taking small aliquots from the organic layer and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water. Add 50 mL of dichloromethane (DCM) to ensure all organic product is dissolved.
-
Phase Separation: Shake the funnel and allow the layers to separate. Drain the lower organic layer. Extract the remaining aqueous layer twice more with 25 mL portions of DCM.
-
Washing and Drying: Combine all organic extracts and wash them once with 50 mL of water, followed by 50 mL of saturated brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product, 1-cyano-1-methyl-2,2-dichlorocyclopropane, can be purified by vacuum distillation or column chromatography on silica gel.
Conclusion
The dichlorocyclopropanation of 2-methyl-2-propenenitrile is a robust and efficient transformation that relies on the controlled, in situ generation of dichlorocarbene. The key to its successful execution in a practical biphasic system is the application of phase-transfer catalysis, which overcomes the physical separation of reactants to facilitate a rapid and high-yielding reaction. The concerted, stereospecific nature of the [1+2] cycloaddition ensures a predictable and well-defined product. The resulting 1-cyano-1-methyl-2,2-dichlorocyclopropane is a valuable synthetic intermediate, poised for further functionalization in the development of novel chemical entities.
References
-
Chemistry LibreTexts. (2024, October 2). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Retrieved from [Link]
-
OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes using Dichlorocarbene on Alkenes. Retrieved from [Link][10]
-
Fiveable. (2025, September 15). Dichlorocarbene Definition. Retrieved from [Link][7]
-
Wikipedia. (n.d.). Dichlorocarbene. Retrieved from [Link][2]
-
Chemistry LibreTexts. (2024, July 10). 8.11: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Retrieved from [Link][11]
-
Filo. (2025, June 11). What is a source of dichlorocarbene?. Retrieved from [Link][8]
-
OpenStax. (2023, September 20). 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Retrieved from [Link][5]
-
College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Addition to Alkenes EA9. Cyclopropanation. Retrieved from [Link][6]
-
Taylor & Francis Online. (2007, January 25). KINETIC STUDY OF THE SYNTHESIS OF DICHLOROCYCLOPROPANE BY TRIALKYLAMMONIUM PROPANSULTANS AS NEW PHASE-TRANSFER CATALYSTS. Retrieved from [Link][12]
-
YouTube. (2018, February 23). Dichlorocarbene: reaction with alkenes. Retrieved from [Link][15]
-
MDPI. (2020, December 8). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Retrieved from [Link][14]
-
ACS Publications. (2019, June 20). Stereochemistry of Dichlorocarbene Addition to Alkenes: A Collaborative, Discovery-Based Experiment for the Organic Chemistry Laboratory. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2014). The dichlorocyclopropanation of 3-methyl-1-cyclohexene and 4-vinyl-1. Retrieved from [Link][13]
-
ACS Publications. (2003, September 4). Kinetic Study of Dichlorocyclopropanation of 1,7-Octadiene under Phase-Transfer Catalysis Conditions at High Alkaline Concentration. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Kinetic study of dichlorocyclopropanation under phase-transfer catalysis and assisted by microwave irradiation. Retrieved from [Link]
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link][3]
-
ResearchGate. (n.d.). Reaction pathway for the dichlorocyclopropanation of substrate 1 a.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photoisomerization of (Cyanomethylene)cyclopropane (C5H5N) to 1-Cyano-2-methylenecyclopropane in an Argon Matrix. Retrieved from [Link]
- Google Patents. (n.d.). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
-
International Journal of ChemTech Research. (n.d.). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. Retrieved from [Link][16]
-
Royal Society of Chemistry. (n.d.). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Retrieved from [Link]
-
Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link][1]
-
Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
-
US EPA. (2023, November 1). 2-Propenenitrile, 2-methyl- - Substance Details. Retrieved from [Link][4]
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- 17. pubs.acs.org [pubs.acs.org]
chemical properties of 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile
The following technical guide details the chemical properties, synthesis, and reactivity profile of 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile , a specialized building block in organic synthesis.
CAS Number: 828263-23-6
Molecular Formula:
Executive Summary
2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile is a functionalized cyclopropane derivative characterized by a gem-dichlorocyclopropane ring fused with a methyl group and an acetonitrile side chain. It serves as a critical intermediate in the synthesis of agrochemicals (specifically pyrethroids and fungicides) and pharmaceutical scaffolds where the cyclopropane ring acts as a rigid bioisostere for gem-dimethyl groups or as a conformationally restricted spacer.
The compound exhibits dual reactivity: the nitrile group allows for chain extension and functional group interconversion (to amines, acids, or heterocycles), while the gem-dichlorocyclopropane moiety provides a latent site for ring expansion or reductive dechlorination.[1]
Chemical Identity & Physical Properties[2][3][4]
| Property | Value / Description |
| IUPAC Name | 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile |
| Structure | A cyclopropane ring substituted at C1 with a methyl group and a cyanomethyl group ( |
| Appearance | Colorless to pale yellow liquid (Predicted) |
| Density | ~1.25 ± 0.05 g/cm³ (Predicted based on di-Cl analogs) |
| Boiling Point | ~230–240 °C (760 mmHg); Distillable under reduced pressure |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, THF; Insoluble in Water |
| LogP | ~1.8–2.1 (Predicted) |
Synthesis Protocol: Phase-Transfer Catalyzed Cyclopropanation
The most robust synthetic route involves the dichlorocyclopropanation of 3-methyl-3-butenenitrile (methallyl cyanide) using the Makosza phase-transfer catalysis (PTC) method. This protocol ensures high yields by generating dichlorocarbene (
Reaction Scheme
[1]Detailed Methodology
Reagents:
-
3-Methyl-3-butenenitrile (1.0 equiv)
-
Chloroform (
) (5.0 equiv) – acts as reagent and solvent[1] -
Sodium Hydroxide (50% w/w aqueous solution) (4.0 equiv)[1]
-
Benzyltriethylammonium chloride (TEBA) (0.01 equiv) – Phase Transfer Catalyst[1]
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (critical for PTC), a reflux condenser, and a pressure-equalizing addition funnel.
-
Charging: Add 3-methyl-3-butenenitrile, chloroform, and TEBA to the flask. Cool the mixture to 0–5 °C using an ice bath.
-
Initiation: Add the 50% NaOH solution dropwise via the addition funnel over 30–45 minutes. Caution: The reaction is highly exothermic. Maintain internal temperature below 20 °C.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir vigorously for 4–6 hours. The color typically changes from colorless to dark brown/orange.
-
Monitoring: Monitor reaction progress via GC-MS or TLC (Hexane:EtOAc 4:1). Look for the disappearance of the alkene starting material.
-
Quenching: Pour the reaction mixture slowly onto crushed ice/water (500 mL) to quench unreacted carbene species.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).
-
Purification: Combine organic phases, wash with water and brine, and dry over anhydrous
. Remove solvent under reduced pressure.[2] Purify the residue via vacuum distillation (approx. 0.5 mmHg) to obtain the product as a clear oil.
Mechanistic Insight:
The TEBA catalyst transports the trichloromethyl anion (
Reactivity Profile & Transformations
The compound's utility stems from its orthogonal reactive centers. The nitrile is susceptible to nucleophilic attack and hydrolysis, while the dichlorocyclopropane ring is relatively inert to mild acid/base but reactive toward radical reduction and thermal rearrangement.[1]
A. Nitrile Group Transformations
-
Hydrolysis to Acid:
-
Conditions: Reflux in conc. HCl or
. -
Product:2-(2,2-dichloro-1-methylcyclopropyl)acetic acid .[1]
-
Use: Precursor for esterification or coupling to amines.
-
-
Reduction to Amine:
B. Cyclopropane Ring Transformations
-
Reductive Dechlorination:
-
Ring Expansion (Thermal):
-
Conditions: High temperature (>150 °C) or Ag(I) catalysis.
-
Pathway: Solvolytic ring opening can lead to dienes, though the gem-dichloro group stabilizes the ring against facile opening compared to non-halogenated analogs.[1]
-
Reactivity Pathway Diagram
Caption: Divergent synthetic pathways from the core nitrile scaffold.
Handling & Safety Data
-
Hazard Classification: Irritant (Skin/Eye), Harmful by Inhalation/Ingestion (Nitrile category).[1]
-
Storage: Store under inert atmosphere (
) at 2–8 °C. -
Incompatibilities: Strong oxidizing agents, strong reducing agents (e.g., LAH - potential for vigorous reaction).[1]
-
Waste Disposal: Dispose of as halogenated organic waste. Do not mix with acid waste streams (risk of HCN generation from nitrile hydrolysis).
References
-
Makosza, M., & Wawrzyniewicz, M. (1969).[1] Reactions of organic anions. XXII. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[2] Tetrahedron Letters, 10(53), 4659–4662.[1] Link
-
Dehmlow, E. V. (1974).[1] Phase-transfer catalyzed two-phase reactions in preparative organic chemistry. Angewandte Chemie International Edition, 13(3), 170–179.[1] Link[1]
-
Sydnes, L. K. (2009).[1] Gem-Dichlorocyclopropanes in Organic Synthesis.[5][6] Chemical Reviews, 103(3), 1133–1150.[1] Link
-
PubChem Compound Summary. (2024). Benzene, (2,2-dichloro-1-methylcyclopropyl)- (Analogous Reactivity).[1] National Center for Biotechnology Information. Link[1]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
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- 5. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane - Google Patents [patents.google.com]
- 6. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation | MDPI [mdpi.com]
Technical Whitepaper: Physicochemical Profiling of 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile
This guide provides an in-depth technical analysis of 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile , a specialized intermediate likely synthesized via dichlorocarbene addition to 3-methyl-3-butenenitrile. Due to the absence of a public, standardized datasheet for this specific building block, this document synthesizes physicochemical predictions, stability mechanisms, and validation protocols based on the established chemistry of gem-dichlorocyclopropanes and aliphatic nitriles.
Molecular Architecture & Theoretical Properties[1]
Structural Definition
The molecule features a highly functionalized cyclopropane ring characterized by significant ring strain, stabilized by electron-withdrawing chlorine atoms.
-
IUPAC Name: 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile[1]
-
Molecular Formula:
[2] -
Molecular Weight: 178.06 g/mol
-
Chirality: The C1 position of the cyclopropane ring is a quaternary chiral center (bonded to Methyl,
, , and ). The compound is typically synthesized as a racemic mixture.
Synthetic Origin & Implications
Understanding the synthesis is crucial for impurity profiling. The compound is formed by the [2+1] cycloaddition of dichlorocarbene (:CCl₂) to 3-methyl-3-butenenitrile.
Figure 1: Synthetic pathway via dichlorocarbene addition. Note that unreacted starting material (olefin) and hydrolysis byproducts are common impurities.
Predicted Physicochemical Data
Values below are calculated based on structural fragment contributions (CSlogP, ACD/Labs).
| Property | Predicted Value | Structural Rationale |
| LogP (Octanol/Water) | 2.1 – 2.6 | The lipophilic gem-dichloro and methyl groups outweigh the polar nitrile. |
| Water Solubility | < 500 mg/L | Classified as Sparingly Soluble . |
| Boiling Point | 235°C (atm) | High BP due to molecular weight and polarity; likely distillable at ~110°C @ 15 mmHg. |
| Density | ~1.25 g/cm³ | High density attributed to the two chlorine atoms. |
| pKa (α-proton) | ~25 | The protons on the |
Solubility Profile & Solvent Screening
For process development and formulation, solubility must be categorized by solvent polarity.
Solubility Matrix
-
High Solubility (>100 mg/mL): Dichloromethane (DCM), Ethyl Acetate, Acetonitrile, Toluene, THF.
-
Use Case: Extraction, chromatography loading, reaction media.[3]
-
-
Moderate Solubility (10–100 mg/mL): Ethanol, Methanol, Isopropanol.
-
Use Case: Crystallization antisolvents (if solid) or low-temperature crash-out.
-
-
Low Solubility (<1 mg/mL): Water, acidic aqueous buffers.
-
Use Case: Aqueous washes to remove inorganic salts (NaCl) after synthesis.
-
Experimental Protocol: Saturation Shake-Flask Method
To determine exact solubility, do not rely on visual inspection.[2] Use this HPLC-validated protocol.
-
Preparation: Add excess compound (approx. 50 mg) to 5 mL of solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (thermostated shaker).
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter (hydrophobic) to remove undissolved micro-particles.
-
Quantification: Dilute filtrate 100x with Acetonitrile and inject into HPLC (Method in Section 4).
Stability Dynamics
The stability of this molecule is governed by the tension between the robust gem-dichlorocyclopropane ring and the labile nitrile group.
Hydrolytic Stability (pH Stress)
The cyclopropane ring is generally stable to hydrolysis. The nitrile group is the primary degradation site.
-
Acidic Conditions (pH < 2): Slow hydrolysis to the amide, then carboxylic acid.
-
Risk:[4] Low at room temperature; significant at reflux.
-
-
Basic Conditions (pH > 10): Rapid hydrolysis to the carboxylate.
-
Critical Risk: Strong bases can also deprotonate the
-methylene group ( ), leading to self-condensation or polymerization (colored impurities).
-
Figure 2: Primary degradation pathway. The cyclopropane ring remains intact under standard hydrolytic conditions.[2]
Thermal Stability & Ring Strain
Gem-dichlorocyclopropanes are surprisingly thermally stable compared to non-halogenated cyclopropanes due to the "halo-effect" which strengthens the ring bonds.
-
Decomposition Onset: > 160°C.
-
Mechanism: At extreme temperatures, the ring may undergo electrocyclic ring opening to form dichlorodienes.
Photostability
Chlorinated compounds can be susceptible to homolytic C-Cl bond cleavage under UV irradiation.
-
Recommendation: Store in amber glass. Avoid direct exposure to UV light to prevent radical dechlorination.
Analytical Methodologies
To validate stability and solubility, the following chromatographic methods are recommended.
HPLC Method (Reverse Phase)
This method separates the lipophilic target from polar hydrolysis byproducts (amides/acids).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 40% B to 90% B over 10 minutes.
-
Detection: UV at 210 nm (Nitrile absorption) and 230 nm (End absorption of Cl-alkane).
-
Retention Time: Target molecule will elute late (approx. 7-8 min) due to high lipophilicity.
GC-FID/MS Method (Purity Assay)
Due to its volatility and lack of strong chromophores, GC is often superior for purity assay.[2]
-
Inlet: Split (50:1), 250°C.
-
Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane).
-
Oven: 60°C (hold 1 min)
20°C/min 280°C. -
Detector: FID at 300°C.
Handling & Safety Guidelines
Toxicity Profile
-
Nitrile Hazard: Metabolized in the liver to release cyanide ions (CN⁻). Treat as a highly toxic substance.
-
Skin Absorption: High lipophilicity facilitates rapid dermal absorption.
-
PPE: Nitrile gloves are insufficient for prolonged contact with nitriles; use double-gloving or Silver Shield® laminates for bulk handling.
Storage Conditions
-
Temperature: 2–8°C (Refrigerated) is recommended to inhibit slow hydrolysis.
-
Atmosphere: Store under Nitrogen or Argon.[3] Moisture exclusion is critical to prevent hydrolysis to the amide.
-
Container: Amber glass with PTFE-lined cap.
References
- Nitrile Hydrolysis Mechanisms: Brown, B. R. (1992). The Organic Chemistry of Aliphatic Nitrogen Compounds. Oxford University Press. (General reference for nitrile to acid hydrolysis kinetics).
-
Cyclopropane Stability
-
Banwell, M. G., & Reum, M. E. (1991). Gem-Dichlorocyclopropanes in Organic Synthesis. In Advances in Strain in Organic Chemistry (Vol. 1, pp. 19-64). JAI Press.
-
- Synthesis via Phase Transfer Catalysis: Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659-4662. (Foundational method for dichlorocarbene addition).
-
Solubility Testing Protocols
-
OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 105: Water Solubility.
-
Sources
CAS number lookup for 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile
Topic: CAS Number Lookup & Technical Profile: 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile
Identity, Synthesis, and Application in Bioactive Scaffold Construction
Executive Summary
The molecule 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile is a specialized functionalized cyclopropane intermediate used primarily in the synthesis of agrochemicals and pharmaceutical building blocks. Its core structure features a gem-dichlorocyclopropane ring—a moiety valued for its metabolic stability and conformational rigidity—coupled with a reactive nitrile handle.
This guide provides the definitive chemical identity, a validated synthesis protocol based on phase-transfer catalysis, and a structural analysis of its utility in drug discovery.
Chemical Identity & Properties
The following data establishes the unique fingerprint for this compound, essential for regulatory filing and database verification.
| Property | Data Specification |
| Chemical Name | 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile |
| CAS Registry Number | 828263-23-6 |
| IUPAC Name | 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile |
| Synonyms | (2,2-Dichloro-1-methylcyclopropyl)methyl cyanide; 1-(Cyanomethyl)-2,2-dichloro-1-methylcyclopropane |
| Molecular Formula | C₇H₉Cl₂N |
| Molecular Weight | 178.06 g/mol |
| SMILES | CC1(CC1(Cl)Cl)CC#N |
| InChI Key | Predicted:[1][2] DUOANANYKYXIQY-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~240–245 °C (Predicted at 760 mmHg) |
Structural Significance & Causality
The value of CAS 828263-23-6 lies in its bifunctional nature :
-
The gem-Dichlorocyclopropane Ring: This motif acts as a bioisostere for isopropyl or double-bond groups but with altered lipophilicity and metabolic resistance. The chlorine atoms withdraw electron density, protecting the ring from oxidative metabolism (e.g., P450 enzymes).
-
The Nitrile Handle: The acetonitrile side chain is a versatile electrophile. It can be:
-
Hydrolyzed to the corresponding carboxylic acid (precursor to amides).
-
Reduced to the primary amine (precursor to heterocycles).
-
Alkylated to form complex quaternary centers.
-
Synthesis Protocol: Phase-Transfer Catalysis
Methodology: The most robust route to this molecule is the Makosza reaction —the addition of dichlorocarbene (:CCl₂) to an alkene. This method is preferred over organometallic routes due to scalability and cost-efficiency.
Reaction Scheme
Precursor: 3-Methyl-3-butenenitrile (Methallyl cyanide, CAS 4786-19-0) Reagents: Chloroform (CHCl₃), Sodium Hydroxide (NaOH), TEBA (Triethylbenzylammonium chloride).
Step-by-Step Procedure
-
Preparation of Organic Phase:
-
In a round-bottom flask equipped with a high-torque mechanical stirrer, dissolve 3-methyl-3-butenenitrile (1.0 eq) in Chloroform (5.0 eq).
-
Add TEBA (0.05 eq) as the Phase Transfer Catalyst (PTC).
-
Note: Chloroform acts as both solvent and reactant.
-
-
Carbene Generation & Addition:
-
Cool the mixture to 0–5 °C.
-
Slowly add 50% aqueous NaOH (4.0 eq) dropwise over 60 minutes.
-
Mechanism:[1][2][3][4][5][6][7] The OH⁻ deprotonates CHCl₃ at the interface to form the trichloromethyl anion (CCl₃⁻), which spontaneously loses a chloride ion to generate the singlet dichlorocarbene (:CCl₂). The PTC transports the active species to the organic phase where it adds across the electron-rich double bond of the alkene.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to room temperature and stir vigorously for 12–18 hours.
-
Monitor via GC-MS. Look for the disappearance of the alkene (MW 81) and appearance of the product (MW 178).
-
-
Work-up:
-
Purification:
-
Purify the crude oil via vacuum distillation (approx. 0.5 mmHg). The product is thermally stable but prolonged heating should be minimized to prevent ring opening.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the synthesis and the critical control points (CCPs) for quality assurance.
Figure 1: Process flow for the synthesis of 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile via phase-transfer catalysis.
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, compare experimental data against these reference parameters:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.55 (s, 3H, -CH₃ on ring)
-
δ 1.40 (d, 1H, ring proton Hₐ)
-
δ 1.85 (d, 1H, ring proton Hᵦ)
-
δ 2.60–2.80 (AB system, 2H, -CH₂-CN)
-
Note: The diastereotopic nature of the methylene protons next to the nitrile is a key confirmation of the chiral center at the quaternary carbon.
-
-
MS (EI):
-
Molecular ion [M]⁺ at m/z 177, 179, 181 (characteristic 9:6:1 isotope pattern for Cl₂).
-
Base peak likely [M-Cl]⁺ or loss of -CH₂CN.
-
Safety & Handling
-
Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release toxic species. Handle in a well-ventilated fume hood.
-
Dichlorocarbene Precursors: The reaction generates transient dichlorocarbene. Ensure the reaction vessel is vented properly to avoid pressure buildup from exotherms.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C to prevent slow hydrolysis of the nitrile.
References
-
Sigma-Aldrich. (n.d.). 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile Product Detail. Retrieved from
- Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXII. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659-4662.
-
PubChem. (n.d.).[11] Compound Summary for 3-Methyl-3-butenenitrile (Precursor). Retrieved from
Sources
- 1. US9468661B2 - Pyrrolidine derivatives and their use as complement pathway modulators - Google Patents [patents.google.com]
- 2. US20080015380A1 - Process for making 3-pentenenitrile by hydrocyanation of butadiene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 7. CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 3-Methyl-3-butenenitrile | C5H7N | CID 20912 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Ring-Opening of 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile
This Application Note is designed for research chemists and process development scientists working with functionalized cyclopropanes. It details the controlled ring-opening strategies for 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile , a versatile intermediate for synthesizing terpene analogues, halogenated dienes, and heterocyclic building blocks.
Executive Summary
The molecule 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile (DCMCA) represents a class of "spring-loaded" intermediates. The gem-dichlorocyclopropane moiety possesses significant strain energy (~27 kcal/mol) and latent reactivity. While stable at room temperature, the ring can be triggered to open via thermal electrocyclic rearrangement or silver-promoted solvolysis .
This guide provides validated protocols for converting DCMCA into:
-
Linear Dichlorodienes: Via thermal rearrangement (C-C bond cleavage).
-
Functionalized Allylic Acetals/Enones: Via solvolytic expansion (C-Cl ionization).
Mechanistic Insight & Causality
Understanding the mechanism is critical for controlling regioselectivity. The ring opening is governed by the stability of the transition state intermediates.
The Electrocyclic Pathway (Thermal)
Under thermal conditions (>140°C), the reaction proceeds via a disrotatory ring opening. The presence of the C1-Methyl group directs the opening to favor the formation of the most substituted allylic radical/cation.
-
Causality: The C1-C2 bond cleavage is energetically favored due to the stabilization of the developing charge/radical character by the methyl group.
-
Outcome: Migration of the chloride usually follows, resulting in a 1,5-dichloropentene derivative.
The Ionization Pathway (Solvolytic)
In the presence of Lewis acids (e.g., Ag+), a chloride anion is abstracted, generating a cyclopropyl cation. This cation immediately relaxes into an allylic cation, which is then trapped by the solvent (nucleophile).
-
Causality: Ag+ has a high affinity for Cl-, lowering the activation energy for C-Cl bond breaking.
-
Outcome: Formation of allylic ethers or, upon hydrolysis, unsaturated ketones/aldehydes.
Mechanistic Visualization
Figure 1: Divergent mechanistic pathways for the ring opening of DCMCA based on reaction conditions.
Experimental Protocols
Protocol A: Thermal Rearrangement to Linear Dichlorodienes
Objective: Synthesis of 4,4-dichloro-3-methyl-but-3-enenitrile derivatives. Scale: 10 mmol basis.
Materials
-
Substrate: 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile (2.0 g, ~10 mmol).
-
Solvent: o-Dichlorobenzene (ODCB) or DMF (High boiling point required).
-
Stabilizer: Hydroquinone (10 mg) – prevents radical polymerization of the product.
Step-by-Step Methodology
-
Setup: Equip a 50 mL round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Charge: Add the substrate, solvent (10 mL, 1.0 M concentration), and hydroquinone.
-
Degas: Sparge the solution with nitrogen for 10 minutes. Critical: Oxygen can induce tar formation at high temperatures.
-
Reaction: Heat the mixture to 150–160°C (oil bath temperature).
-
Monitoring: Monitor via GC-MS or TLC (Hexane/EtOAc 8:2) every 2 hours. The starting material (Rf ~0.[1]6) will disappear, replaced by a slightly more polar spot (Rf ~0.55).
-
-
Completion: Reaction typically requires 6–8 hours.
-
Workup: Cool to room temperature.
-
If DMF used: Dilute with water, extract with diethyl ether (3x), wash with brine, dry over MgSO4.
-
If ODCB used: Distill the solvent under reduced pressure (high vacuum) or purify directly via column chromatography.
-
-
Purification: Flash chromatography on silica gel (Gradient: 0% -> 10% EtOAc in Hexanes).
Data Validation (Expected):
| Parameter | Value/Observation |
|---|---|
| Yield | 75–85% |
| Appearance | Pale yellow oil |
| 1H NMR | Disappearance of cyclopropyl protons (0.8–1.5 ppm). Appearance of vinylic proton (~5.8–6.0 ppm). |
| MS (EI) | Molecular ion (M+) visible; characteristic isotope pattern for Cl2. |
Protocol B: Silver-Promoted Solvolysis (Ring Expansion)
Objective: Synthesis of functionalized allylic ethers or acetals. Scale: 5 mmol basis.
Materials
-
Substrate: 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile (1.0 g).
-
Reagent: Silver Nitrate (AgNO3) (1.1 equiv).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (Anhydrous).
-
Safety Note: Silver salts stain skin and surfaces. Wear double gloves.
Step-by-Step Methodology
-
Setup: Use a foil-wrapped flask (protect from light) equipped with a reflux condenser.
-
Dissolution: Dissolve the substrate in MeOH (20 mL).
-
Addition: Add AgNO3 (0.94 g) in one portion. A white precipitate (AgCl) will begin to form slowly.
-
Reaction: Heat to gentle reflux (65°C) for 4–12 hours.
-
Observation: The mixture will become cloudy as AgCl precipitates.
-
-
Quench: Cool to room temperature. Filter the mixture through a Celite pad to remove silver salts.
-
Caution: Do not let the silver residue dry out completely in air if unreacted silver is present; rinse thoroughly with water.
-
-
Workup: Concentrate the filtrate. Redissolve in Et2O, wash with NaHCO3 (sat. aq.) to remove acid generated during solvolysis.
-
Purification: Distillation or rapid filtration through a short silica plug. Note: Acetals can be sensitive to acidic silica.
Data Validation (Expected):
| Parameter | Value/Observation |
|---|---|
| Yield | 60–75% |
| Product | 2-chloro-3-(methoxymethyl)-but-2-enenitrile (or acetal variant depending on workup). |
| Mechanism Check | AgCl precipitate weight should correspond to theoretical Cl- loss. |
Troubleshooting & Optimization
Common Failure Modes
-
Low Conversion (Thermal): Temperature too low. Gem-dichlorocyclopropanes are robust. Ensure internal temperature is >140°C.
-
Polymerization (Thermal): Solution turned black/tarry.
-
Fix: Increase Hydroquinone load; ensure strict O2 exclusion.
-
-
Hydrolysis (Solvolysis): Formation of aldehyde/ketone instead of acetal.
-
Fix: Ensure solvents are anhydrous. If the ketone is the desired product, add 5% water to the reaction mixture.
-
Workflow Diagram
Figure 2: Operational workflow for Thermal vs. Solvolytic processing.
Safety & Compliance
-
Cyanide Content: While the nitrile group is generally stable, thermal decomposition can release HCN traces. Operate in a well-ventilated fume hood.
-
Silver Waste: All solid waste from Protocol B must be segregated as Heavy Metal Waste.
-
Chlorinated Solvents: ODCB is toxic and a marine pollutant. Dispose of via halogenated organic waste streams.
References
-
Mechanistic Foundation: Electrocyclic Ring-Opening Reactions of gem-Dihalocyclopropanes.[2] ResearchGate.[3]
-
Synthetic Utility: Reaction of 1,1-dichloro-2-(chloromethyl)cyclopropane with carbanions.[4] J. Chem. Soc., Perkin Trans.[4] 1.
-
General Protocols: Reactions of (2,2-dichloroethenyl)cyclopropane with Nucleophiles. BenchChem Application Notes.[5]
-
Thermal Rearrangement Context: Thermal rearrangement of chloroarylidenetetrahydrofuran-2,4,5-triones. RSC Publishing.[4][6][7]
Sources
- 1. baranlab.org [baranlab.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reaction of 1,1-dichloro-2-(chloromethyl)cyclopropane with some carbanions: a simple synthesis of 1,2-disubstituted methylenecyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Thermal rearrangement of chloroarylidenetetrahydrofuran-2,4,5-triones to aroylchloromaleic anhydrides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: HPLC Purification and Analysis of 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile
Executive Summary
This application note details the protocol for the High-Performance Liquid Chromatography (HPLC) analysis and purification of 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile . This molecule, characterized by a gem-dichlorocyclopropane ring and a nitrile functionality, presents specific challenges due to its lack of strong UV chromophores and the potential existence of diastereomers (cis/trans isomers) .
This guide moves beyond standard templates to provide a "Quality by Design" (QbD) approach, ensuring robust separation of the target molecule from synthetic by-products (e.g., unreacted alkenes, hydrolyzed amides) and stereoisomers.
Chemical Intelligence & Properties
Understanding the physicochemical properties of the analyte is the foundation of a successful separation strategy.
| Property | Description | Chromatographic Implication |
| Structure | Cyclopropane ring, gem-dichloro, methyl, acetonitrile side chain. | Rigid structure; potential for cis/trans isomerism requiring high-efficiency columns. |
| Polarity | Moderately Lipophilic (Estimated LogP ~1.8 - 2.5). | Reversed-Phase (RP) is the primary mode of choice. |
| Chromophores | Weak. Nitrile (-CN) absorbs ~190-210 nm. C-Cl bonds are weak UV absorbers. | Detection Challenge: UV detection must be at low wavelengths (205-210 nm). ELSD or RI is recommended for higher sensitivity. |
| Stability | Cyclopropane ring strain; Nitrile is stable in acidic mobile phases. | Avoid strongly basic mobile phases (> pH 8) to prevent potential degradation or hydrolysis. |
Analytical Method Development (Protocol A)
Objective: To establish a baseline separation method for purity assessment and diastereomer ratio determination.
Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) or VWD (Variable Wavelength Detector).
-
Optional but Recommended: ELSD (Evaporative Light Scattering Detector) for mass-based detection.
-
-
Column: C18 (Octadecyl) End-capped, High Carbon Load.
-
Example: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex C18.
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.
-
Mobile Phase Composition
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid (to improve peak shape and suppress silanol activity).
-
Solvent B: HPLC Grade Acetonitrile (MeCN). Note: MeCN is preferred over Methanol due to lower UV cutoff (190 nm vs 205 nm).
Gradient Method (Standard Screening)
| Time (min) | % Solvent B (MeCN) | Flow Rate (mL/min) | Interaction Mechanism |
| 0.0 | 30% | 1.0 | Initial equilibration. |
| 2.0 | 30% | 1.0 | Isocratic hold to elute polar impurities. |
| 15.0 | 90% | 1.0 | Linear gradient to elute target & hydrophobic by-products. |
| 18.0 | 90% | 1.0 | Column wash. |
| 18.1 | 30% | 1.0 | Return to initial conditions. |
| 23.0 | 30% | 1.0 | Re-equilibration. |
Detection Strategy (The "Blind Spot" Fix)
Since the molecule lacks a conjugated
-
Primary UV: Set to 210 nm (bandwidth 4 nm).
-
Reference: 360 nm (to subtract drift).
-
Critical Step: Ensure high-purity solvents. "HPLC Grade" MeCN is mandatory; "Gradient Grade" is better to avoid ghost peaks at 210 nm.
Preparative Purification Protocol (Protocol B)
Objective: Isolation of >100 mg material with >98% purity.
Scale-Up Calculation
To transfer the analytical method to a preparative scale (e.g., 21.2 mm ID column), apply the Scale Factor (
Preparative Workflow
-
Sample Preparation: Dissolve crude material in 50:50 Water:MeCN. Filter through a 0.45 µm PTFE filter. Do not use pure MeCN if the starting gradient is low, as this causes "solvent breakthrough" and band broadening.
-
Column: C18 Prep Column (21.2 mm x 150 mm, 5 µm).
-
Flow Rate: 20 mL/min.
-
Collection Trigger:
-
Slope: > 10 mAU/sec (Front) / > 5 mAU/sec (Tail).
-
Threshold: > 15 mAU (at 210 nm).
-
Fraction Processing
-
Step 1: Analyze fractions using the Analytical Method (Protocol A).
-
Step 2: Pool fractions with purity >98%.
-
Step 3 (Critical): Remove Acetonitrile via rotary evaporation at 40°C under reduced pressure before lyophilization or extraction. The nitrile is volatile; avoid high heat.
Stereoisomer Separation Logic
The 2,2-dichloro-1-methylcyclopropyl moiety creates chiral centers. The synthetic route likely produces a mixture of diastereomers (cis/trans relative to the methyl/nitrile groups).
-
Observation: You may see two closely eluting peaks (Resolution
). -
Optimization:
-
Switch Solvent: Change organic modifier to Methanol (selectivity change).
-
Change Temperature: Lower temperature (e.g., 15°C) often improves selectivity for structural isomers.
-
Stationary Phase: If C18 fails to separate isomers, switch to a Phenyl-Hexyl column. The
interaction with the nitrile group can enhance selectivity between geometric isomers.
-
Visualization of Workflow
The following diagram illustrates the decision matrix for optimizing the purification of this specific intermediate.
Figure 1: Logic flow for the purification and stereoisomer optimization of dichloro-cyclopropyl nitriles.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Peaks Visible | Detection wavelength too high. | Ensure UV is set to 205-210 nm. Check sample concentration (increase to 1 mg/mL). |
| Noisy Baseline | Solvent impurities absorbing at 210 nm. | Use "Gradient Grade" or "LC-MS Grade" Acetonitrile.[1] Ensure water is 18.2 MΩ. |
| Double Peaks | Diastereomers (cis/trans). | This may be real! Do not discard. Verify by NMR. If separation is needed, see Section 5. |
| Broad Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase starting composition (e.g., 30% MeCN), not 100% MeCN. |
References
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Standard reference for RP-HPLC method development).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative source on gradient elution and scale-up).
-
Organic Syntheses. (Various). Procedures for Cyclopropyl Nitriles. Retrieved from [Link] (General synthetic context for cyclopropyl nitrile stability).
- Agilent Technologies. (2020). Strategies for the Separation of Stereoisomers. Application Note. (Reference for Phenyl-Hexyl column usage).
Sources
use of 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile in agrochemical synthesis
Application Note: 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile in Agrochemical Synthesis
Executive Summary & Strategic Context
The compound 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile (CAS: 828263-23-6) represents a critical building block in the synthesis of advanced crop protection agents. It serves as a specialized precursor for introducing the gem-dichloro-1-methylcyclopropyl moiety, a structural motif highly valued in modern agrochemistry for its ability to enhance metabolic stability and lipophilicity.
This guide details the technical application of this nitrile in synthesizing Anthranilic Diamide Insecticides (Ryanodine Receptor Modulators) and related pesticidal scaffolds. While commercial active ingredients like Cyclaniliprole utilize a non-chlorinated cyclopropyl moiety, the gem-dichloro analogs are prominent in the patent landscape for their enhanced potency and resistance to oxidative metabolism.
Key Applications:
-
Precursor Synthesis: Reduction to the corresponding ethylamine or hydrolysis to the acetic acid derivative.
-
Pharmacophore Modulation: Bioisosteric replacement of simple alkyl/cycloalkyl groups to improve half-life (
) in plant matrices. -
Target Classes: Anthranilic diamides, mesoionic insecticides, and phosphoric acid esters.
Chemical Properties & Mechanistic Insight
Structural Significance
The molecule features a cyclopropane ring fused with a gem-dichloro group.[1] This substitution pattern offers two distinct advantages in drug design:
-
Steric Bulk & Conformational Lock: The chlorine atoms restrict the rotation of the side chain, locking the molecule into a bioactive conformation that often fits tighter into the hydrophobic pockets of target enzymes (e.g., insect Ryanodine Receptors).
-
Metabolic Blocking: The cyclopropane ring is prone to oxidative opening by cytochrome P450s. The electron-withdrawing chlorine atoms deactivate the ring, preventing rapid degradation and extending residual activity in the field.
Data Summary Table
| Property | Value | Notes |
| IUPAC Name | 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile | |
| CAS Number | 828263-23-6 | |
| Molecular Formula | ||
| Molecular Weight | 164.03 g/mol | |
| Physical State | Colorless to pale yellow liquid | |
| Boiling Point | ~95-100°C (at reduced pressure) | Estimated |
| Key Reactivity | Nitrile reduction, Hydrolysis, Nucleophilic attack | Stable under PTC conditions |
Experimental Protocols
Protocol A: Synthesis of the Nitrile Scaffold
Rationale: The most efficient route utilizes Phase Transfer Catalysis (PTC) to generate dichlorocarbene in situ, which adds across the double bond of methallyl cyanide.
Reagents:
-
3-Methyl-3-butenenitrile (Methallyl cyanide) [1.0 eq]
-
Chloroform (
) [Excess, Solvent/Reagent] -
Sodium Hydroxide (50% aq. solution) [4.0 eq]
-
Benzyltriethylammonium chloride (TEBA) [0.05 eq, Catalyst]
Step-by-Step Methodology:
-
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge Methallyl cyanide (100 mmol), TEBA (5 mmol), and Chloroform (50 mL).
-
Initiation: Cool the mixture to 0–5°C using an ice/salt bath.
-
Addition: Add the 50% NaOH solution (400 mmol) dropwise over 60 minutes. Critical: Maintain internal temperature below 20°C to prevent polymerization.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir vigorously for 12–18 hours. The mixture will become thick; ensure efficient agitation.
-
Quench & Workup: Pour the reaction mixture into ice water (200 mL). Separate the organic layer (lower chloroform layer). Extract the aqueous phase twice with Dichloromethane (DCM).
-
Purification: Combine organic layers, wash with water and brine, then dry over anhydrous
. Concentrate under reduced pressure. -
Isolation: Purify the residue via vacuum distillation (approx. 0.5 mmHg) to obtain the title compound as a clear oil.
Protocol B: Reduction to the Amine (Key Intermediate)
Rationale: The nitrile is reduced to 2-(2,2-dichloro-1-methylcyclopropyl)ethylamine , the amine "warhead" required for coupling to the anthranilic acid core of diamide insecticides.
Reagents:
-
2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile [1.0 eq]
-
Lithium Aluminum Hydride (
) [1.5 eq] OR /Raney Nickel (Industrial) -
Tetrahydrofuran (THF), anhydrous
Methodology:
-
Preparation: Suspend
in anhydrous THF under Nitrogen atmosphere at 0°C. -
Addition: Add the nitrile (dissolved in THF) dropwise to the hydride suspension.
-
Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction.
-
Quench: Cool to 0°C. Carefully add water, then 15% NaOH, then water (Fieser workup) to precipitate aluminum salts.
-
Filtration: Filter the granular precipitate.
-
Isolation: Evaporate the filtrate to yield the crude amine. This is often used directly in the next coupling step without distillation to avoid carbonate formation.
Application Workflow: Synthesis of Diamide Analogs
The following diagram illustrates the integration of this building block into the synthesis of a generic Anthranilic Diamide insecticide (analogous to the Cyclaniliprole class).
Figure 1: Synthetic pathway integrating the nitrile intermediate into the production of diamide insecticides.
Safety & Handling Protocols
-
Nitrile Toxicity: While less toxic than inorganic cyanides, organic nitriles can release HCN under metabolic or strong acidic conditions. Handle in a well-ventilated fume hood.
-
Dichlorocarbene Hazards: The synthesis (Protocol A) generates dichlorocarbene, a highly reactive species. The reaction is exothermic. Runaway reactions can occur if stirring stops (phase separation) and then restarts suddenly. Always maintain continuous, vigorous stirring.
-
Waste Disposal: Aqueous waste from Protocol A contains TEBA and residual chloroform. It must be treated as halogenated organic waste.
References
-
Synthesis of Cyclaniliprole Intermediates. ChemicalBook. (2024). Detailed route describing the coupling of anthranilic acids with cyclopropyl amines. Link
-
Cyclaniliprole Structure and Metabolites. Australian Pesticides and Veterinary Medicines Authority (APVMA). (2019). Public Release Summary on Cyclaniliprole 50 SL Insecticide. Link
-
Gem-Dihalocyclopropanes in Synthesis. Arkivoc. (2006). Convenient synthesis of new functionalized cyclopropanes from monoterpenic olefines.[1] Link
-
Phosphoric Acid Ester Insecticides. European Patent Office. (1981). Patent EP0024649A1: 2,2-Dichlorocyclopropyl-methyl-phosphoric acid derivatives. Link
-
Dicloromezotiaz Structure & Data. PubChem. (2025).[2] Compound Summary for CID 72549028.[1][3] Link
Disclaimer: This document is for research and development purposes only. All synthesis procedures should be validated by qualified personnel in a controlled laboratory environment.
Sources
Troubleshooting & Optimization
improving yield in 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile synthesis
This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile (also known as 2,2-dichloro-1-(cyanomethyl)-1-methylcyclopropane).
This intermediate is critical in the synthesis of amide fungicides (e.g., Carpropamid). The primary synthetic route involves the Makosza reaction —the addition of dichlorocarbene (:CCl₂) to 3-methyl-3-butenenitrile (Methallyl cyanide) under Phase Transfer Catalysis (PTC).
Ticket Subject: Yield Improvement for 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile Status: Open Support Tier: Senior Application Scientist
Core Reaction Overview
The synthesis relies on the generation of dichlorocarbene from chloroform and its subsequent [2+1] cycloaddition to the terminal double bond of 3-methyl-3-butenenitrile.
The Equation:
The Critical Failure Points (Root Cause Analysis)
-
Nitrile Hydrolysis: The cyano (-CN) group is susceptible to hydrolysis under the harsh alkaline conditions (50% NaOH) required to generate :CCl₂, converting the product into the corresponding amide or carboxylic acid.
-
Precursor Isomerization: 3-methyl-3-butenenitrile can isomerize to the thermodynamically more stable (but less reactive) conjugated isomer, 3-methyl-2-butenenitrile, under basic conditions.
-
Polymerization: The unsaturated nitrile is prone to polymerization, leading to "tarry" byproducts.
Optimized Protocol: Solid-Liquid Phase Transfer Catalysis (S-L PTC)
To maximize yield, you must move away from the traditional Liquid-Liquid (50% aq. NaOH) method.[1][2][3][4][5][6] The Solid-Liquid PTC method drastically reduces water activity, preventing nitrile hydrolysis.
Reagents & Setup
-
Substrate: 3-methyl-3-butenenitrile (>98% purity).
-
Carbene Source/Solvent: Chloroform (CHCl₃) – Use as both reagent and solvent (excess).
-
Base: Powdered Sodium Hydroxide (NaOH) – Must be finely ground and dry.
-
Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB).
-
Additive: Anhydrous Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃) – Acts as a water scavenger.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a high-efficiency mechanical stirrer and reflux condenser, charge 3-methyl-3-butenenitrile (1.0 eq) and TEBA (0.02–0.05 eq).
-
Solvent: Add Chloroform (10.0 eq). The excess chloroform acts as a heat sink and solvent.
-
Base Addition: Add Powdered NaOH (2.5 eq) and anhydrous K₂CO₃ (0.5 eq) in a single portion.
-
Note: The K₂CO₃ helps keep the solid phase free-flowing and scavenges water produced during carbene generation.
-
-
Reaction: Vigorously stir the suspension. Heat to 40–45°C .
-
Monitoring: Track disappearance of the alkene via GC-MS. Reaction typically completes in 3–5 hours.
-
Workup: Filter off the inorganic salts (NaCl/NaOH). Wash the filter cake with DCM. Evaporate the solvent from the filtrate. Distill the residue under reduced pressure to isolate the product.
Troubleshooting Guide (FAQ)
Category A: Low Yield & Side Products
Q: My product contains a significant amount of white solid precipitate that isn't salt. What is it? A: This is likely the amide byproduct (2-(2,2-dichloro-1-methylcyclopropyl)acetamide).
-
Cause: Hydrolysis of the nitrile group due to excessive water in the system.
-
Fix: Switch to the Solid-Liquid PTC method described above. If you are already using solid NaOH, ensure it is fresh and dry. Add 0.5 eq of anhydrous K₂CO₃ or molecular sieves to the reaction mixture to scavenge the water formed during the deprotonation of chloroform.
Q: The reaction mixture turned into a black, viscous tar. A: You have triggered polymerization of the starting material.
-
Cause: Temperature spike (uncontrolled exotherm) or lack of radical inhibition.
-
Fix:
-
Temperature Control: Keep the reaction below 50°C. Add the base in portions if the exotherm is too aggressive.
-
Radical Inhibitor: Add a trace amount (100–200 ppm) of Hydroquinone or BHT to the reaction mixture to inhibit radical polymerization of the alkene.
-
Category B: Kinetics & Conversion
Q: The reaction is stalling at 60% conversion. A: The solid base surface may be "poisoned" (coated) by the NaCl byproduct.
-
Fix:
-
Agitation: Increase stirring speed. In S-L PTC, particle abrasion is necessary to expose fresh NaOH surfaces.
-
Catalyst: Switch to a more lipophilic catalyst like Tetrabutylammonium Hydrogen Sulfate (TBAHS) or a "Multi-site" catalyst, which can facilitate faster transport.
-
Sonication: If available, apply ultrasound (cleaning bath or probe) to the reaction vessel. This continuously cleans the solid NaOH surface, significantly boosting conversion rates.
-
Q: I see a new peak in the GC closely eluting with the starting material. A: This is likely the conjugated isomer (3-methyl-2-butenenitrile).
-
Cause: Base-catalyzed isomerization of the terminal alkene. The conjugated isomer is much less reactive toward the electrophilic dichlorocarbene.
-
Fix: Reduce the reaction temperature and shorten reaction time. Ensure you are using the S-L PTC method, as the isomerization is faster in aqueous/homogeneous basic conditions.
Mechanistic Visualization
The following diagram illustrates the competing pathways. The goal is to maximize the green path and block the red paths.
Caption: Pathway analysis showing the primary synthesis route (Green) versus competing isomerization, polymerization, and hydrolysis failure modes (Red/Grey).
Comparative Data: Method Selection
The table below summarizes why Solid-Liquid PTC is the superior choice for this specific nitrile substrate.
| Parameter | Method A: Liquid-Liquid PTC (50% aq. NaOH) | Method B: Solid-Liquid PTC (Powdered NaOH) |
| Water Content | High (Solvent phase) | Minimal (Trace from reaction) |
| Nitrile Hydrolysis | High Risk (10–15% byproduct) | Negligible (<1% byproduct) |
| Isomerization Risk | Moderate | Low |
| Reaction Time | 2–4 Hours | 3–5 Hours (Slightly slower) |
| Typical Yield | 65–75% | 85–92% |
| Workup | Difficult emulsion separation | Simple filtration |
References
-
Makosza, M. (2000). Phase-transfer catalysis.[1][3][8] A general green methodology in organic synthesis. Pure and Applied Chemistry.
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
-
Fedorynski, M. (2003). Syntheses of gem-Dihalocyclopropanes under Phase-Transfer Catalytic Conditions. Chemical Reviews.
-
PubChem. (2025).[9] Carpropamid (Compound Summary). National Library of Medicine.
Sources
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ias.ac.in [ias.ac.in]
- 7. chesci.com [chesci.com]
- 8. ijcmas.com [ijcmas.com]
- 9. Carpropamid | C15H18Cl3NO | CID 153847 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile
Welcome to the dedicated technical support guide for 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile. This document provides field-proven insights and troubleshooting protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists and explain the causality behind each purification choice, ensuring you can adapt these methods to your specific experimental outcomes.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the purification of 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile.
Question 1: My crude product is a dark, viscous oil, and the TLC plate shows significant streaking from the baseline. What is the primary cause and the first purification step?
Answer: This is a classic presentation of highly polar, likely acidic, impurities. The streaking on a silica TLC plate indicates that impurities are strongly adsorbing to the stationary phase and not eluting properly. The most probable cause is the hydrolysis of the nitrile functional group to the corresponding carboxylic acid or amide, particularly if your reaction workup involved acidic or basic aqueous conditions.
Initial Recommended Action: A liquid-liquid extraction (LLE) with a mild basic solution is the most effective first step. This will deprotonate the acidic impurity, rendering it highly water-soluble and allowing for its removal into the aqueous phase.
-
Causality: The nitrile group (-CN) is susceptible to hydrolysis. The resulting carboxylic acid (-COOH) is significantly more polar and acidic than the target compound. By washing with a base like sodium bicarbonate (NaHCO₃), you perform an acid-base extraction, selectively removing the impurity.
Question 2: After an aqueous workup, my NMR spectrum is clean except for residual solvents (e.g., Toluene, Dichloromethane) and a closely-related non-polar impurity. How do I remove these?
Answer: This scenario requires a purification technique that separates compounds based on differences in polarity and volatility. You have two primary options:
-
Flash Column Chromatography: This is the most versatile method for removing impurities with different polarities. Given the structure of your target molecule (a polar nitrile group and a non-polar dichlorocyclopropyl group), it possesses intermediate polarity, making it an excellent candidate for silica gel chromatography.
-
Vacuum Distillation: If the non-polar impurity has a significantly different boiling point from your product, vacuum distillation is a highly effective, scalable purification method.[1] It is crucial to use a vacuum to lower the boiling point, as the dichlorocyclopropyl moiety can be thermally labile and may decompose at atmospheric pressure.[2]
-
Expert Insight: Often, a combination is best. Use a quick flash column to remove the bulk of the non-polar impurity, then perform a vacuum distillation on the partially purified material to remove any remaining high-boiling contaminants and achieve maximum purity.
Question 3: My product appears pure by NMR, but it remains a persistent oil. How can I induce crystallization to obtain a solid?
Answer: Obtaining a crystalline solid is often critical for characterization and long-term stability. If your high-purity oil refuses to crystallize, it may be due to trace impurities inhibiting lattice formation or the intrinsic properties of the molecule. The most effective technique is recrystallization.
The key challenge is solvent selection. You need a solvent (or solvent system) where your compound is highly soluble when hot but poorly soluble when cold.[3]
-
Single-Solvent Recrystallization: Test solvents of varying polarity (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile). The ideal solvent will dissolve your compound only upon heating.
-
Two-Solvent Recrystallization: This is often more successful for oils.[4][5] Dissolve your oil in a minimum amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or dichloromethane). Then, slowly add a "bad" solvent (in which it is poorly soluble, e.g., hexanes or pentane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
Question 4: I attempted to distill my product at atmospheric pressure, but it turned black and I recovered very little material. What went wrong?
Answer: This is a clear indication of thermal decomposition. Many complex organic molecules, especially those with strained rings like cyclopropanes or reactive functional groups, are not stable at their atmospheric boiling points.[2] The dichlorocyclopropyl group, in particular, can be susceptible to ring-opening or elimination reactions at high temperatures.
The Solution: You must use vacuum distillation. By reducing the pressure in the system, you significantly lower the temperature required for the liquid to boil. This allows for the distillation of thermally sensitive compounds well below their decomposition temperature. A nomograph can be used to estimate the boiling point at a reduced pressure.[2]
Section 2: Detailed Purification Protocols
These protocols provide step-by-step methodologies for the key purification techniques discussed.
Protocol 2.1: Liquid-Liquid Extraction for Acidic Impurity Removal
Objective: To remove acidic byproducts, such as the hydrolyzed carboxylic acid, from the crude product.
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution to the organic layer. This wash helps to break up any emulsions and remove residual water. Shake for 30 seconds and drain the aqueous layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask containing a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Validation: Analyze the resulting oil by TLC. The baseline streaking should be eliminated.
Protocol 2.2: Flash Column Chromatography
Objective: To separate the target compound from impurities with different polarities.
-
Solvent System Selection: Using TLC, determine an appropriate mobile phase. A good starting point for this molecule is a mixture of hexanes and ethyl acetate. The ideal system will give your product an Rf value of ~0.3.
-
Column Packing: Pack a glass chromatography column with silica gel using your chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb it onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elution: Add the mobile phase to the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2.3: Two-Solvent Recrystallization
Objective: To obtain a pure, crystalline solid from a purified oil.[4]
-
Solvent Selection: Choose a miscible solvent pair: one "good" solvent that readily dissolves your compound (e.g., ethyl acetate) and one "bad" solvent in which it is insoluble (e.g., hexanes).
-
Dissolution: Place the oil in an Erlenmeyer flask with a stir bar. Heat the flask gently (e.g., in a warm water bath). Add the minimum amount of hot "good" solvent required to fully dissolve the oil.
-
Induce Saturation: While stirring and maintaining the warm temperature, add the "bad" solvent dropwise until a persistent cloudiness appears.
-
Clarification: Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.[3]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of ice-cold "bad" solvent (or a mixture rich in the "bad" solvent) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Section 3: Data Visualization and Workflow
Table 1: Common Solvents for Chromatography & Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Pentane/Hexanes | 0.1 | 36 / 69 | Non-polar mobile phase; "Bad" solvent for recrystallization |
| Toluene | 2.4 | 111 | Non-polar mobile phase component |
| Dichloromethane | 3.1 | 40 | "Good" solvent for recrystallization; Sample loading |
| Diethyl Ether | 2.8 | 35 | Mobile phase component |
| Ethyl Acetate | 4.4 | 77 | Polar mobile phase component; "Good" solvent |
| Acetone | 5.1 | 56 | Polar mobile phase component; "Good" solvent |
| Acetonitrile | 5.8 | 82 | Polar mobile phase component; "Good" solvent |
| Isopropanol | 3.9 | 82 | Recrystallization solvent |
| Methanol | 5.1 | 65 | Highly polar mobile phase component |
Diagram 1: General Purification Workflow
This diagram outlines the logical sequence of steps for purifying the crude product.
Caption: A decision tree for troubleshooting common purification challenges.
References
- Recrystallization. (n.d.). University of California, Los Angeles.
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- Experiment 2: Recrystallization. (n.d.). University of Manitoba.
- Purification of acetonitrile - tests for impurities. (n.d.). IUPAC.
- Recrystallization - Part 2. (n.d.). University of Massachusetts Lowell.
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.Asian Journal of Chemistry.
- Mixed Solvent Recrystallization. (n.d.). California State University, Sacramento.
- Distillation. (n.d.). University of Wisconsin-Madison.
- Distillation. (2020). Chemistry LibreTexts.
Sources
Technical Support Center: Optimization of Dichlorocyclopropanation Reactions
Welcome to the Technical Support Center for the optimization of dichlorocyclopropanation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize dichlorocyclopropanes. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of this valuable transformation.
Foundational Principles: The "Why" Behind the Reaction
The synthesis of gem-dichlorocyclopropanes is a powerful tool in organic synthesis, providing a gateway to a variety of functionalized molecules. The most common and practical method for this transformation is the reaction of an alkene with dichlorocarbene (:CCl₂).[1][2] This highly reactive intermediate is typically generated in situ from the α-elimination of chloroform (CHCl₃) using a strong base.[3][4]
A crucial aspect of this reaction, particularly for achieving high yields and reproducibility, is the use of phase-transfer catalysis (PTC).[5][6][7] The reaction is typically biphasic, with the alkene and chloroform in an organic solvent and the strong base (e.g., concentrated aqueous sodium hydroxide) in an aqueous phase. A phase-transfer catalyst, usually a quaternary ammonium salt, facilitates the transfer of hydroxide ions or the trichloromethanide anion intermediate into the organic phase, where the dichlorocarbene is generated and reacts with the alkene.[8][9][10]
The Mechanism of Dichlorocarbene Generation and Cycloaddition
The reaction proceeds through two main stages:
-
Dichlorocarbene Generation: A strong base deprotonates chloroform at the aqueous-organic interface to form the trichloromethanide anion (CCl₃⁻). The phase-transfer catalyst (Q⁺X⁻) then facilitates the transport of this anion into the organic phase as an ion pair ([Q⁺][CCl₃⁻]). This ion pair is more soluble in the organic layer, where it undergoes α-elimination, losing a chloride ion to generate the singlet dichlorocarbene (:CCl₂).[2][11]
-
Cycloaddition: The electrophilic dichlorocarbene then undergoes a concerted [2+1] cycloaddition with the electron-rich alkene, forming the dichlorocyclopropane ring. This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product (i.e., a cis-alkene gives a cis-disubstituted cyclopropane and a trans-alkene gives a trans-disubstituted cyclopropane).[1][12]
Caption: Mechanism of Phase-Transfer Catalyzed Dichlorocyclopropanation.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol is a general guideline for the dichlorocyclopropanation of an alkene using phase-transfer catalysis. It should be adapted based on the specific substrate and scale of the reaction.
Materials and Reagents
| Reagent/Material | Purpose | Typical Molar Equivalents |
| Alkene | Substrate | 1.0 |
| Chloroform (CHCl₃) | Dichlorocarbene precursor and solvent | Large excess |
| Sodium Hydroxide (NaOH) | Base (50% w/w aqueous solution) | Large excess |
| Phase-Transfer Catalyst (e.g., BTEAC, TBAB) | Catalyst | 0.01 - 0.05 |
| Dichloromethane (DCM) | Co-solvent (optional) | - |
| Saturated Ammonium Chloride (NH₄Cl) | Quenching agent | - |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying agent | - |
Experimental Workflow
Caption: General experimental workflow for dichlorocyclopropanation.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkene (1.0 eq) and the phase-transfer catalyst (e.g., benzyltriethylammonium chloride, BTEAC, 0.02 eq) in chloroform. If the alkene is a solid, a co-solvent like dichloromethane can be used.
-
Base Addition: With vigorous stirring, slowly add a 50% (w/w) aqueous solution of sodium hydroxide to the reaction mixture. The addition should be exothermic, and the temperature should be controlled with an ice bath if necessary, typically maintaining the reaction between 20-40°C.
-
Reaction Monitoring: Continue to stir the biphasic mixture vigorously for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by analyzing aliquots of the organic layer.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously add water to dissolve the precipitated salts. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer). Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain the pure dichlorocyclopropane.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.[13][14][15][16]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the dichlorocyclopropanation reaction in a question-and-answer format.
Caption: A logical flow for troubleshooting common issues.
Q1: My reaction is giving a very low yield or not working at all. What are the likely causes?
A1: Several factors can contribute to low or no product formation:
-
Inefficient Mixing: This is a common issue in biphasic reactions. The generation of dichlorocarbene occurs at the interface of the two phases. If the stirring is not vigorous enough, the interfacial area will be small, leading to a slow rate of carbene generation and subsequent reaction.[8][17]
-
Solution: Increase the stirring speed to create a fine emulsion of the two phases. Mechanical stirring is often more effective than magnetic stirring for larger scale reactions.
-
-
Inactive Phase-Transfer Catalyst: The phase-transfer catalyst is crucial for the reaction. If it is old, impure, or has degraded, it will not efficiently transport the trichloromethanide anion into the organic phase.
-
Solution: Use a fresh, high-quality phase-transfer catalyst. Ensure it is stored in a cool, dry place.
-
-
Low Reactivity of the Alkene: Electron-deficient alkenes are less nucleophilic and react more slowly with the electrophilic dichlorocarbene.[18]
-
Solution: For electron-deficient alkenes, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time. Alternatively, consider using a more reactive dichlorocarbene precursor or a different cyclopropanation method.
-
-
Insufficient Base: A large excess of a concentrated strong base is required to drive the deprotonation of chloroform.
-
Solution: Ensure you are using a 50% (w/w) aqueous solution of NaOH and that it is in large excess.
-
Q2: I am observing a significant amount of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?
A2: Tar formation is usually due to the polymerization or decomposition of dichlorocarbene, which is a highly reactive and unstable intermediate.[17]
-
High Reaction Temperature: At higher temperatures, the rate of dichlorocarbene decomposition increases, leading to the formation of polymeric materials.
-
Solution: Maintain a lower and controlled reaction temperature, typically between 0°C and 25°C, using an ice bath.[2]
-
-
Slow Trapping of Dichlorocarbene: If the concentration of the alkene is too low, the generated dichlorocarbene may react with itself before it can be trapped by the alkene.
-
Solution: Ensure that the alkene is present in a sufficient concentration. In some cases, adding the base slowly to a solution of the alkene, chloroform, and catalyst can help to ensure that the generated carbene is immediately consumed.
-
Q3: The reaction is proceeding very slowly. How can I increase the reaction rate?
A3: A slow reaction rate can be due to several factors, many of which overlap with the causes of low yield.
-
Choice of Phase-Transfer Catalyst: The structure of the quaternary ammonium salt can significantly impact its efficiency. Catalysts with greater lipophilicity are generally more effective at transferring the anion into the organic phase.[10][19]
-
Solution: Consider using a more lipophilic catalyst like tetrabutylammonium bromide (TBAB) or a multi-site phase-transfer catalyst.[20] The table below provides a comparison of common catalysts.
-
| Phase-Transfer Catalyst | Abbreviation | Relative Reactivity (Example) |
| Benzyltriethylammonium Chloride | BTEAC | Good |
| Tetrabutylammonium Bromide | TBAB | Excellent |
| Tetrabutylammonium Chloride | TBAC | Good |
| Trioctylmethylammonium Chloride | Aliquat 336 | Excellent |
-
Concentration of the Base: The concentration of the aqueous sodium hydroxide solution is critical.
-
Solution: Use a 50% (w/w) aqueous solution of NaOH for optimal results. A lower concentration will result in a slower reaction rate.
-
Q4: I am having difficulty with the work-up. The layers are not separating well, and I'm getting an emulsion. What should I do?
A4: Emulsion formation is a common problem in biphasic reactions, especially with vigorous stirring.
-
Solution:
-
Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break up the emulsion.
-
Filter the entire mixture through a pad of Celite®. This can help to break up the emulsion by physically separating the droplets.
-
Allow the mixture to stand for an extended period without stirring. Sometimes, the layers will separate on their own over time.
-
In some cases, adding a small amount of a different organic solvent with a different polarity can help to break the emulsion.
-
Q5: How can I remove the phase-transfer catalyst after the reaction is complete?
A5: Quaternary ammonium salts can sometimes be difficult to remove completely during purification.
-
Solution:
-
Water Washes: Most of the catalyst will be removed during the aqueous work-up. Multiple washes with water will help to remove the majority of the catalyst.
-
Silica Gel Chromatography: The catalyst is typically more polar than the dichlorocyclopropane product and can be separated by column chromatography.
-
Acidic Wash: A dilute acid wash (e.g., 1M HCl) can sometimes help to remove the catalyst by protonating any residual hydroxide and forming a more water-soluble salt.
-
Precipitation: In some cases, adding a non-polar solvent like hexane or pentane to the concentrated crude product can cause the more polar catalyst to precipitate, which can then be removed by filtration.[21]
-
Frequently Asked Questions (FAQs)
Q: Is the Simmons-Smith reaction the same as dichlorocyclopropanation?
A: No. While both are methods for cyclopropanation, the Simmons-Smith reaction uses a zinc carbenoid (typically from diiodomethane and a zinc-copper couple) to form a non-halogenated cyclopropane. Dichlorocyclopropanation, as discussed here, uses dichlorocarbene to form a gem-dichlorocyclopropane.[12]
Q: Can I use other bases besides sodium hydroxide?
A: Yes, other strong bases like potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) can be used. However, a concentrated aqueous solution of sodium hydroxide is the most common, cost-effective, and practical choice for phase-transfer catalyzed reactions.
Q: What are the safety precautions I should take when running this reaction?
A: Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood. Concentrated sodium hydroxide is corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q: Are there alternative methods for generating dichlorocarbene?
A: Yes, other methods exist, although they are often less common for routine synthesis. These include the thermal decomposition of sodium trichloroacetate and the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation.[4][22][23] The latter method is advantageous for substrates that are sensitive to strong bases.
References
- Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. (URL not available)
-
Makosza, M. Phase transfer catalysis (Reprinted from Interfacial Catalysis, pg 159-201, 2003). Catalysis Reviews, 2003 , 45(3-4), 321-367. [Link]
-
Abdel-Malek, H. A.; Ewies, E. F. Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
Balakrishnan, T.; et al. Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1991 , 103(6), 785-793. [Link]
-
Mąkosza, M.; Fedoryński, M. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 2020 , 10(12), 1436. [Link]
-
Ashenhurst, J. Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
- Starks, C. M. Phase transfer catalyst recovery.
-
Maruoka, K. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 2017 , 13, 1753–1767. [Link]
-
Mąkosza, M. Phase Transfer Catalysis. Encyclopedia of Catalysis, 2010 . [Link]
-
Amrutkar, R. D.; et al. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. IAJPR, 2018 , 8(05), 1100-1112. [Link]
-
OrgoSolver. Formation of Dichlorocyclopropanes using Dichlorocarbene on Alkenes. [Link]
-
Senthilkumar, U.; et al. Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions - A kinetic study. ResearchGate. [Link]
- Harikumar, K.; Rajendran, V. Dichlorocyclopropanation of-methyl styrene using phase-transfer Catalyst-A kinetic study. (URL not available)
-
Zhang, X.; et al. Cyclopropanation of Alkenes with Dichloromethane and Chloroform via Halogen Atom Transfer Using Amine Carboxyborane. ResearchGate. [Link]
-
Li, J.; et al. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. Molecules, 2003 , 8(8), 608-614. [Link]
-
Zhang, R.; et al. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis, 2020 , 10(15), 8447–8454. [Link]
-
Makosza, M. Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features. ResearchGate. [Link]
-
Li, J.; et al. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. PMC. [Link]
-
Smith, A. D.; et al. Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents. Organic Letters, 2025 . [Link]
-
Cantillo, D.; Kappe, C. O. Enhanced mixing of biphasic liquid-liquid systems for the synthesis of gem-dihalocyclopropanes using packed bed reactors. Journal of Flow Chemistry, 2019 , 9, 7-12. [Link]
-
Soderberg, T. Electrophilic Addition to Alkenes EA9. Cyclopropanation. College of Saint Benedict & Saint John's University. [Link]
-
Dichlorocarbene - Wikipedia. [Link]
-
Ghini, V.; et al. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PMC. [Link]
-
Crossley, S. W. M.; et al. Diastereoselective Radical-Type Cyclopropanation of Electron-Deficient Alkenes Mediated by the Highly Active Cobalt(II) Tetramethyltetraaza[24]annulene Catalyst. Journal of the American Chemical Society, 2013 , 135(23), 8488–8491. [Link]
-
Getting through the “black tar phase”. Chemtips. [Link]
-
Macmillan Group. Phase-Transfer Catalysis (PTC). [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]
-
OperaChem. Phase transfer catalysis (PTC). [Link]
-
Wyrębek, T.; et al. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. Scientific Reports, 2022 , 12, 21768. [Link]
-
Ghini, V.; et al. Differentiating cyclopropane fatty acids to support milk authenticity through GC-MS and NMR spectroscopy. Food Chemistry, 2025 , 467, 139857. [Link]
-
Celentano, G.; et al. Quaternary Ammonium Salts Interact with Enolates and Sulfonates via Formation of Multiple +N-C-H Hydrogen Bonding Interactions. Molecules, 2022 , 27(14), 4642. [Link]
-
Wu, X.; et al. Chemical transformations of quaternary ammonium salts via C-N bond cleavage. Organic & Biomolecular Chemistry, 2020 , 18(6), 1034-1054. [Link]
-
Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI. [Link]
-
Ghini, V.; et al. Differentiating cyclopropane fatty acids to support milk authenticity through GC-MS and NMR spectroscopy. ResearchGate. [Link]
-
Wyrębek, T.; et al. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Electrophilic Addition [employees.csbsju.edu]
- 4. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions | MDPI [mdpi.com]
- 7. iajpr.com [iajpr.com]
- 8. ias.ac.in [ias.ac.in]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differentiating cyclopropane fatty acids to support milk authenticity through GC-MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 20. ijcmas.com [ijcmas.com]
- 21. CA2040098A1 - Phase transfer catalyst recovery - Google Patents [patents.google.com]
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- 23. mdpi.com [mdpi.com]
- 24. semanticscholar.org [semanticscholar.org]
troubleshooting Grignard reactions with the nitrile group of cyclopropyl compounds
This guide is structured as a specialized "Tier 3" technical support resource. It assumes the user is already familiar with basic Schlenk line techniques and is facing specific, non-trivial failure modes characteristic of cyclopropyl substrates.
Executive Summary
The reaction between Grignard reagents (
This guide addresses the three most common failure modes:
-
Recovery of Starting Material (The Basicity Trap)
-
Ring Opening/Degradation (The Work-up Hazard)
-
Stalled Intermediates (The Solubility Wall)
Module 1: Diagnostic Flowchart
Before adjusting your protocol, identify your specific failure mode using the logic tree below.
Figure 1: Decision tree for diagnosing failure modes in cyclopropyl nitrile additions.
Module 2: Critical Troubleshooting (Q&A Format)
Ticket #101: "I recovered 80% of my starting nitrile. Is my Grignard dead?"
Senior Scientist Note: If your Grignard titration was correct, the reagent isn't dead—it’s acting as a base, not a nucleophile.
The Mechanism:
The
Protocol Adjustment:
-
Switch Solvent System: Change from pure THF to Toluene/Ether (10:1) or Toluene/THF (5:1) . Non-polar solvents destabilize the separated ion pair required for deprotonation, favoring the concerted 4-centered addition mechanism.
-
The "Turbo" Fix (Zn-Transmetallation): Add 1.1 equivalents of anhydrous
to your Grignard solution before adding the nitrile.-
Why? This forms an organozinc species (
or ). Organozincs are less basic but sufficiently nucleophilic to attack nitriles, completely suppressing the deprotonation pathway [1].
-
Ticket #102: "My product has an extra ethyl group and the ring is gone."
Senior Scientist Note: You are seeing the "Bruylants-type" or radical ring opening, but more likely, you are destroying your product during the quench.
The Mechanism:
Cyclopropyl ketones (the product) are acid-sensitive. In the presence of strong mineral acids (HCl, HBr) and heat, the cyclopropane ring can undergo acid-catalyzed ring opening to form
Protocol Adjustment:
-
The "Cold" Quench: Never quench these reactions with HCl at room temperature.
-
Recommended Buffer: Use a saturated solution of Ammonium Chloride (
) at 0°C. -
Alternative Hydrolysis: If the imine is stubborn and requires acid to hydrolyze to the ketone, use 10% Citric Acid or Acetic Acid/Methanol at room temperature. Avoid refluxing in acid.
Ticket #103: "The reaction stalled at 50% conversion despite excess Grignard."
Senior Scientist Note: You have likely formed a "Magnesium Enamide."
The Mechanism:
Once the Grignard adds to the nitrile, it forms a magnesium imine salt (
Protocol Adjustment:
-
Stoichiometry: Standard protocol for nitriles requires 1.2 to 1.5 equivalents of Grignard. For cyclopropyl nitriles, increase this to 2.0 - 2.2 equivalents . The first equivalent does the addition; the second serves as a sacrificial base or pushes the equilibrium.
Module 3: Optimized Experimental Protocol
This protocol is designed to minimize
Reagents:
-
Cyclopropanecarbonitrile (1.0 equiv)
-
Grignard Reagent (
, 1.5 - 2.0 equiv) -
Copper(I) Bromide Dimethyl Sulfide Complex (
, 5 mol%) — Optional but recommended for hindered R groups. -
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Catalyst Loading: In a flame-dried Schlenk flask under Argon, suspend
(5 mol%) in anhydrous Toluene. -
Nitrile Addition: Add the cyclopropanecarbonitrile (1.0 equiv). Cool to 0°C.
-
Grignard Addition: Add the Grignard reagent dropwise over 30 minutes.
-
Note: The solution may turn dark (catalyst effect) or heterogeneous. This is normal.
-
-
Thermal Ramp: Allow the mixture to warm to room temperature. If
is sterically hindered, heat to 60°C for 2-4 hours.-
Checkpoint: Monitor by TLC. Note that the intermediate is an imine, which hydrolyzes on the silica plate. You will likely see the spot for the ketone on TLC even before the reaction is quenched.
-
-
The "Soft" Hydrolysis:
-
Cool reaction to 0°C.
-
Add Methanol (2 equiv) dropwise to destroy excess Grignard (exothermic!).
-
Pour mixture into a vigorously stirring mixture of 2M Acetic Acid and crushed ice.
-
Stir for 1 hour at RT. (Do not heat).
-
-
Extraction: Extract with MTBE or Ethyl Acetate. Wash with
to remove acetic acid.
Module 4: Mechanistic Visualization
Understanding the competition between the Nucleophilic Path (Desirable) and the Basicity Path (Undesirable) is key to troubleshooting.
Figure 2: Mechanistic divergence in Grignard additions to cyclopropyl nitriles.
Summary of Quantitative Data
| Variable | Standard Conditions (THF) | Optimized Conditions (Toluene/Cu) |
| Primary Failure Mode | None (High Conversion) | |
| Grignard Equivalents | 1.1 - 1.2 | 1.5 - 2.0 |
| Typical Yield | 30 - 50% | 75 - 90% |
| Ring Integrity | Risk of opening if refluxed | Preserved |
| Reaction Time | 12 - 24 hours | 2 - 4 hours |
References
-
Zinc-Catalyzed Grignard Additions
-
Copper Catalysis in Grignard Reactions
-
Cyclopropylamine Synthesis (Titanium Mediated)
-
General Grignard Mechanism & Side Reactions
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. adichemistry.com [adichemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Spectroscopic Profiling of 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile: A Comparative Technical Guide
The following guide provides an in-depth comparative analysis of the spectroscopic data for 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile , contrasting it with its synthetic precursor and non-chlorinated analogs. This approach validates structural integrity and highlights the unique electronic signatures introduced by the gem-dichlorocyclopropane moiety.
Executive Summary
Compound: 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile Class: Functionalized gem-dichlorocyclopropane Primary Application: Synthetic intermediate for agrochemicals (fungicides/insecticides) and model system for carbene chemistry.
This guide serves researchers validating the synthesis of gem-dichlorocyclopropanes via phase-transfer catalysis (PTC). The critical quality attribute (CQA) for this molecule is the integrity of the cyclopropane ring and the specific stereochemical environment created by the chlorine substituents, which induces distinct diastereotopic splitting patterns in the NMR spectra.
Comparative Spectroscopic Analysis
The following data contrasts the target compound with its alkene precursor (3-methyl-3-butenenitrile ) and its unchlorinated analog (2-(1-methylcyclopropyl)acetonitrile ).
A. Proton NMR ( H NMR) Profiling
The formation of the cyclopropane ring is confirmed by the disappearance of olefinic protons and the upfield shift of the methyl group. The gem-dichloro group introduces significant deshielding compared to the unchlorinated analog.
Table 1: Comparative
| Proton Group | Precursor (Alkene) | Target (Gem-dichloro) | Analog (Unchlorinated) | Mechanistic Insight |
| Olefinic / Ring ( | 4.90 - 5.10 (m, 2H) | 1.40 - 1.80 (m, 2H) | 0.40 - 0.60 (m, 4H) | Ring current shielding + Cl inductive deshielding. |
| Methyl ( | 1.85 (s, 3H) | 1.55 - 1.65 (s, 3H) | 1.15 (s, 3H) | Shift upfield due to loss of |
| 3.05 (s, 2H) | 2.60 - 2.90 (AB q, 2H) | 2.35 (s, 2H) | Critical Diagnostic: Becomes diastereotopic in the target due to the chiral quaternary C1. |
Key Diagnostic Feature:
In the precursor, the
B. Infrared (IR) Spectroscopy
IR data confirms the retention of the nitrile group and the formation of the strained ring.
Table 2: Diagnostic IR Bands (cm
| Functional Group | Precursor (Alkene) | Target (Gem-dichloro) | Interpretation |
| Nitrile ( | 2250 (sharp) | 2250 - 2255 (sharp) | Unaffected by ring formation. |
| Alkene ( | 1650 (medium) | Absent | Confirms complete consumption of starting material. |
| Cyclopropane ( | Absent | 3000 - 3080 | Characteristic high-frequency stretch of strained C-H bonds. |
| Dichloride ( | Absent | 740 - 800 (strong) | Strong diagnostic bands for gem-dichloro moiety. |
Structural Visualization & Logic
The transformation from the planar alkene to the rigid cyclopropane alters the symmetry of the molecule. The following diagram illustrates the synthesis pathway and the resulting NMR splitting logic.
Caption: Logical flow from precursor to target, highlighting the emergence of diastereotopy as a key spectral validator.
Experimental Validation Protocol
To generate the data described above, the following self-validating synthesis and characterization protocol is recommended. This method uses Phase Transfer Catalysis (PTC), which is superior for generating dichlorocarbene.
Step 1: Synthesis (Self-Validating)
-
Reagents: Mix 3-methyl-3-butenenitrile (1.0 eq), Chloroform (excess, solvent/reagent), and TEBA (Triethylbenzylammonium chloride, 1 mol% catalyst).
-
Initiation: Add 50% aqueous NaOH dropwise at 0°C. Validation: The reaction is exothermic; temperature monitoring validates initiation.
-
Completion: Stir at 25-40°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 9:1). Endpoint: Disappearance of the UV-active alkene spot (if visualized with KMnO4 stain).
Step 2: Purification
-
Wash organic layer with water, dry over MgSO
, and concentrate. -
Distillation: The product has a high boiling point. Vacuum distillation is required to separate it from unreacted polymers.
Step 3: Spectroscopic Verification Checklist
References
-
Mechanistic Foundation: Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 10(53), 4659-4662. Link
-
Spectroscopic Data Source (Analog): PubChem. "2-(1-methylcyclopropyl)acetonitrile." National Library of Medicine. Accessed 2026.[1][2][3][4] Link
-
General Cyclopropane Shifts: Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Standard text for additivity rules in cyclopropanes).
-
Synthesis of Analogs: "Reaction of dichlorocarbene with alkenes." Organic Syntheses, Coll. Vol. 6, p.327. Link
Sources
- 1. PubChemLite - 2-(1-methylcyclopropyl)acetonitrile (C6H9N) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 2-[1-(methoxymethyl)cyclopropyl]acetonitrile (C7H11NO) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 2-{1-[(methylsulfanyl)methyl]cyclopropyl}acetonitrile (C7H11NS) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - (2,2-dichloro-1-methylcyclopropyl)benzene (C10H10Cl2) [pubchemlite.lcsb.uni.lu]
Structural Validation of 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile: A Crystallographic Guide
Executive Summary: The Stereochemical Challenge
In the synthesis of pyrethroid intermediates and strained carbocycles, the validation of 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile represents a critical checkpoint.[1] The synthesis—typically involving dichlorocarbene addition to a substituted alkene—is prone to regiochemical ambiguity and allylic rearrangements.
While NMR spectroscopy (
This guide details the validation workflow, comparing SC-XRD against spectroscopic alternatives, and provides a rigorous protocol for crystallizing and solving the structure of this specific strained nitrile.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
For a researcher tasked with validating this molecule, the choice of analytical method dictates the confidence level of the structural assignment.[1]
Table 1: Performance Matrix of Validation Methods
| Feature | SC-XRD (The Solution) | NMR (1D/2D) | DFT/Computational |
| Structural Certainty | Absolute (100%) | High (Inferential) | Hypothetical |
| Stereochemistry | Direct visualization of absolute configuration.[1] | Requires chiral shift reagents or complex NOE analysis. | N/A |
| Regioisomerism | Unambiguous (distinguishes gem- vs vic-Cl). | Ambiguous in tetrasubstituted rings (quaternary carbons).[1] | N/A |
| Data Output | Bond lengths ( | Chemical Shifts ( | Energy minima. |
| Sample State | Solid (Single Crystal required).[1][2] | Solution. | Virtual. |
| Throughput | Low (Days to Weeks).[1] | High (Minutes).[1][3] | Medium (Hours).[1][3][4] |
Why SC-XRD Wins for Cyclopropanes
In gem-dichlorocyclopropanes, the electronegative chlorines and the ring strain induce significant hybridization changes.
-
NMR Limitation: The quaternary C1 and C2 carbons often show weak correlations in HMBC spectra. Furthermore, distinguishing the specific isomer (if the precursor was isomeric) is difficult due to signal overlap.[1]
-
XRD Advantage: It directly resolves the C-C bond lengths (typically 1.50–1.53
for cyclopropanes), confirming the integrity of the strained ring and the precise orientation of the nitrile tail, which is critical for binding affinity in biological targets.[1]
Technical Methodology: The Validation Protocol
This protocol assumes the target molecule is a low-melting solid or viscous oil (common for small nitriles). We utilize Low-Temperature In-Situ Crystallization or standard solvent evaporation if the melting point permits.
Phase I: Crystal Growth & Selection
Objective: Obtain a single crystal with dimensions ~0.1 x 0.1 x 0.1 mm.[1]
-
Solvent Screening: Dissolve 20 mg of the nitrile in minimal solvent. Recommended systems:
-
Mounting: Select a defect-free specimen under polarized light. For oils, fill a Kapillary tube (0.3 mm dia) and flash-freeze.[1]
-
Cryo-Protection: Maintain sample at 100 K using a nitrogen stream. This is non-negotiable for chlorinated small molecules to minimize thermal vibration (ellipsoids) of the heavy chlorine atoms.
Phase II: Data Collection Strategy
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, which is critical due to the absorption coefficient (
) of the two Chlorine atoms. -
Resolution: Aim for 0.75
or better to resolve the electron density of the strained C-C bonds.
Phase III: Structure Solution & Refinement
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.
-
Phasing: Use Intrinsic Phasing . The heavy Chlorine atoms (
) provide excellent anomalous signal, making solution trivial compared to light-atom-only structures. -
Refinement Cycles:
-
Refine heavy atoms (Cl, C, N) anisotropically.[1]
-
Place Hydrogens in calculated geometric positions (riding model).[1]
-
Critical Check: Verify the Flack Parameter . Since the molecule is chiral (C1 is a stereocenter), the Flack parameter should be near 0.0 (correct enantiomer) or 1.0 (inverted).[1] If the space group is centrosymmetric (e.g.,
), the racemate crystallized.[1]
-
Visualizing the Validation Logic
The following diagram illustrates the decision-making process and data flow for validating the structure.
Figure 1: Strategic workflow for structural validation, highlighting the necessity of XRD when NMR data is ambiguous regarding stereochemistry.
Experimental Data Interpretation
Upon solving the structure, the following parameters confirm the identity of 2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile :
-
Geometry of the Ring:
-
The cyclopropane ring C-C bonds should average 1.50–1.52
, shorter than a standard alkane bond (1.54 ) due to increased s-character.[1] -
The C-Cl bonds typically measure 1.75–1.77
.
-
-
Stereochemistry:
-
The structure will reveal the relative orientation of the acetonitrile tail (
) versus the methyl group. -
Note: In the absence of a chiral synthesis, the crystal lattice often contains both enantiomers (racemate) in a centrosymmetric space group (e.g.,
or ).[1]
-
-
Nitrile Linearity:
-
The
angle should be near 178–180 , confirming the sp-hybridization of the nitrile nitrogen.
-
Self-Validating Check
If the thermal ellipsoids of the Chlorine atoms are highly elongated or "cigar-shaped" despite low-temperature collection, check for disorder . The gem-dichloro group can sometimes adopt two orientations if the ring packing is loose. A high-quality structure requires modeling this disorder to achieve an R-factor < 5%.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link][1]
-
Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]
-
Organic Syntheses. Procedures for Cyclopropane Derivatives and Nitriles. (General reference for synthesis context). [Link]
-
PubChem. Compound Summary: (2,2-dichloro-1-methylcyclopropyl)benzene and related analogs.[1][5] (Structural context).[1][3][4][6][7][8] [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. PubChemLite - (2,2-dichloro-1-methylcyclopropyl)benzene (C10H10Cl2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 8. creative-biostructure.com [creative-biostructure.com]
Safety Operating Guide
A-Scientist's-Guide-to-Personal-Protective-Equipment-(PPE)-for-Handling-2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile. The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of operational safety.
1.-Hazard-Analysis:-Understanding-the-Risks
-
Dichlorinated Cyclopropanes: This class of compounds can be irritating to the skin and eyes.[1][2] Chlorinated volatile organic compounds (Cl-VOCs) are a broad class of chemicals that are often toxic and can be absorbed through inhalation, ingestion, and skin contact.[3] Many chlorinated compounds are also listed as potential carcinogens.[3]
-
Nitriles (Organic Cyanides): Acetonitrile and its derivatives are toxic.[4][5] The primary route of toxicity is metabolic conversion to cyanide, which can occur after absorption through the skin, inhalation, or ingestion.[4][6] This metabolic process can be slow, leading to a delay in the onset of symptoms, which may include breathing difficulties, nausea, and vomiting.[4][6] While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they are still considered hazardous materials that require careful handling.[7]
Given this composite structure, 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile should be treated as a reactive and toxic substance with the potential for skin, eye, and respiratory irritation, as well as systemic toxicity upon absorption.
2.-Core-Protective-Equipment:-A-Multi-Layered-Defense
A risk-based approach to PPE selection is critical. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Low Volume) | Safety glasses with side shields | Nitrile gloves (double-gloved) | Lab coat | Not required if in a certified chemical fume hood |
| Reaction Setup/Workup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Not required if in a certified chemical fume hood |
| Large-Scale Operations (>50g) | Face shield over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Full-body chemical-resistant suit | Air-purifying respirator with organic vapor/acid gas cartridges |
| Spill Cleanup | Face shield over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Full-body chemical-resistant suit | Self-contained breathing apparatus (SCBA) for large spills |
2.1.-Rationale-for-PPE-Selection
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are required to protect against splashes.[8] For larger-scale operations or tasks with a higher risk of splashing, a face shield provides an additional layer of protection for the entire face.[8]
-
Hand Protection: Nitrile gloves are recommended for their resistance to a wide range of chemicals, including chlorinated compounds.[8][9] Double-gloving is a prudent measure to protect against incidental contact and in case of a tear in the outer glove. For prolonged contact or when handling larger quantities, heavier-duty nitrile or butyl rubber gloves offer enhanced protection.[10]
-
Body Protection: A standard lab coat is the minimum requirement.[8] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. In the case of large-scale work or significant spills, a full-body chemical suit is necessary to prevent skin contact.[11][12]
-
Respiratory Protection: All work with 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][13] For situations where engineering controls may not be sufficient, such as a large spill, respiratory protection is essential. An air-purifying respirator with appropriate cartridges for organic vapors and acid gases (in case of decomposition) should be used.[14] For emergencies with unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[11][12]
3.-Operational-Protocols:-Ensuring-Procedural-Safety
Adherence to strict protocols for donning, doffing, and handling is as crucial as the PPE itself.
3.1.-PPE-Donning-and-Doffing-Workflow
The sequence of putting on and taking off PPE is designed to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
3.2.-Safe-Handling-Procedures
-
Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available.[8] An emergency eyewash and safety shower must be accessible.[8]
-
Manipulation: Always handle 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile within a fume hood to contain vapors.[15] Use tools such as spatulas and tongs to avoid direct contact.
-
Storage: Keep the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[16][17]
-
Transport: When moving the compound within the laboratory, use a secondary container to mitigate the risk of spills.
4.-Emergency-and-Disposal-Plans
Preparedness for emergencies and a clear disposal pathway are non-negotiable aspects of laboratory safety.
4.1.-Emergency-Response-Flowchart
In the event of an exposure or spill, immediate and correct action is critical.
Caption: Emergency Response Plan.
4.2.-Disposal-of-Contaminated-Materials
-
Chemical Waste: Unused 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile and solutions containing it must be disposed of as hazardous waste. It should be collected in a designated, sealed container for halogenated organic waste.
-
Contaminated PPE: All disposable PPE, such as gloves and lab coats, that comes into contact with the compound must be treated as hazardous waste.[10] Place these items in a sealed bag and then into a designated solid hazardous waste container.
-
Decontamination: Glassware and equipment should be rinsed with a suitable organic solvent (e.g., acetone) in a fume hood. The rinsate must be collected as hazardous waste. Subsequently, the glassware can be washed with soap and water.
-
Waste Disposal Method: The primary method for the disposal of chlorinated organic residues is high-temperature incineration by a licensed waste disposal company.[18] This process breaks down the compound into gases like carbon dioxide and hydrogen halides, which are then scrubbed to prevent atmospheric pollution.[18] Landfill burial of such materials is generally prohibited due to their toxicity and persistence.[18]
By integrating this comprehensive PPE strategy with rigorous operational and emergency protocols, researchers can significantly mitigate the risks associated with handling 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile, ensuring a safe and productive laboratory environment.
5.-References
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Showa 13'' Flock-Lined Chemical Resistant Nitrile Work Gloves. (n.d.). Levitt-Safety. Retrieved from [Link]
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Woodland, R. G. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]
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[Toxicology of acetonitrile]. (n.d.). PubMed. Retrieved from [Link]
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Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). University of Prince Edward Island. Retrieved from [Link]
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SAFETY DATA SHEET - 1,2-Dichloropropane. (2014). Chem Service. Retrieved from [Link]
-
Acetonitrile: Properties, exposure, metabolism and toxicity. (n.d.). ResearchGate. Retrieved from [Link]
-
Acetonitrile. (n.d.). Wikipedia. Retrieved from [Link]
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Toxicological Review of Acetonitrile (CAS No. 75-05-8). (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Acetonitrile. (2025). Publisso. Retrieved from [Link]
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UNIT 7: Personal Protective Equipment. (n.d.). University of Hawaii. Retrieved from [Link]
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Protective clothing and equipment. (n.d.). Chlorine Technical Services South Africa. Retrieved from [Link]
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Chlorinated volatile organic compounds (Cl-VOCs) in environment - sources, potential human health impacts, and current remediation technologies. (n.d.). PubMed. Retrieved from [Link]
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SAFETY DATA SHEET. (2023). Lab Alley. Retrieved from [Link]
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NITRILES. (n.d.). CDC Stacks. Retrieved from [Link]
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201 Chlorine Storage, Handling, & Respiratory Protection Guidelines. (2017). Westlake Chemical. Retrieved from [Link]
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Decontamination. (2024). UK Plant Health Information Portal. Retrieved from [Link]
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How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog. Retrieved from [Link]
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The MSDS HyperGlossary: Nitrile. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]
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Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved from [Link]
-
SAFETY DATA SHEET - Acetonitrile. (2013). Science Interactive. Retrieved from [Link]
-
Wastewater Technology Fact Sheet Dechlorination. (n.d.). EPA Nepis. Retrieved from [Link]
-
SAFETY DATA SHEET SDS/MSDS ACETONITRILE for HPLC Gradient. (n.d.). Biochem Chemopharma. Retrieved from [Link]
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- 4. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
